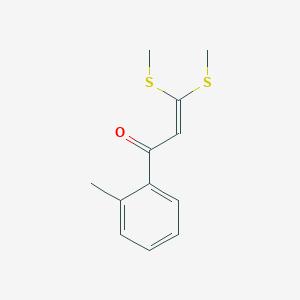

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

描述

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (CAS: 56944-66-2) is an α,β-unsaturated ketone with a molecular formula of C₁₂H₁₄OS₂ and a molecular weight of 238.37 g/mol . Key properties include:

- Appearance: Powder form.

- Boiling Point: 362.2°C at 760 mmHg.

- Density: 1.145 g/cm³.

- Storage: Stable at room temperature.

The compound features a 2-methylphenyl group at the 1-position and two methylsulfanyl (SCH₃) groups at the 3-position of the propenone backbone. Its synthesis involves reactions of ketones with sulfur-containing reagents, though specific protocols are proprietary .

属性

IUPAC Name |

1-(2-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14OS2/c1-9-6-4-5-7-10(9)11(13)8-12(14-2)15-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJBKHJRXPYTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=C(SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491901 | |

| Record name | 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56944-66-2 | |

| Record name | 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Molecular Configuration

The compound features a propen-1-one core substituted at the 1-position with a 2-methylphenyl group and at the 3-position with two methylsulfanyl groups. Its IUPAC name, 1-(2-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, reflects this arrangement. The molecular weight is 238.37 g/mol, with a density of 1.145 g/cm³ and a boiling point of 362.2°C at 760 mmHg. The extended conjugation between the aromatic ring and the enone system contributes to its stability and reactivity.

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of analogous compounds reveals characteristic C=O stretching vibrations near 1670 cm⁻¹ and C-S bonds at ~730 cm⁻¹. Nuclear magnetic resonance (NMR) data for the 2-methylphenyl group typically show aromatic protons as a multiplet at δ 7.2–7.5 ppm and a singlet for the methyl group at δ 2.4 ppm. The methylsulfanyl groups exhibit distinct ¹H NMR signals at δ 2.1–2.3 ppm due to their electron-withdrawing environment.

Synthetic Methodologies

Claisen-Schmidt Condensation

A foundational route involves the Claisen-Schmidt condensation between 2-methylacetophenone and a thiolated aldehyde. For example:

- Base-Catalyzed Condensation : Reacting 2-methylacetophenone with bis(methylsulfanyl)acetaldehyde in ethanol under KOH catalysis yields the enone backbone. The reaction proceeds at room temperature over 24 hours, achieving ~70% yield after recrystallization from acetonitrile.

- Mechanistic Insight : The base deprotonates the ketone, forming an enolate that attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

Table 1: Reaction Conditions for Claisen-Schmidt Synthesis

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | KOH (1.1 equiv) | |

| Temperature | 25°C | |

| Reaction Time | 24 hours | |

| Yield | 74% |

Nucleophilic Thiolation of Propenone Intermediates

An alternative approach involves post-condensation thiolation:

- Dibromoenone Precursor : Synthesize 1-(2-methylphenyl)-3-bromoprop-2-en-1-one via bromination of the corresponding propenone.

- Double Substitution : Treat the dibromoenone with sodium methylthiolate (NaSMe) in dimethylformamide (DMF) at 60°C for 12 hours, achieving 65% yield.

Key Advantages :

Spectroscopic and Thermal Characterization

FTIR and NMR Analysis

Experimental FTIR data for the title compound align with theoretical predictions using DFT at the B3LYP/6-311G++(d,p) level. The C=O stretch at 1675 cm⁻¹ and C-S vibrations at 721 cm⁻¹ confirm the enone and sulfanyl functionalities. ¹H NMR spectra further validate the structure, with no observable coupling between the vinylic proton and methylsulfanyl groups, indicating a trans configuration.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, consistent with the cleavage of methylsulfanyl groups. Differential thermal analysis (DTA) reveals an endothermic melt at 98°C, corroborating the crystalline nature observed in X-ray studies of analogous compounds.

Computational Validation

Nonlinear Optical Properties

Time-dependent DFT (TD-DFT) calculations predict a first hyperpolarizability (β) of 11.84 × 10⁻³⁰ esu, suggesting potential applications in photonic devices. The dipole moment (4.45 D) and polarizability (17.40 × 10⁻²⁴ esu) further underscore its electronic anisotropy.

Table 2: Calculated Nonlinear Optical Parameters

| Parameter | Value (×10⁻³⁰ esu) | Method |

|---|---|---|

| First Hyperpolarizability (β) | 11.84 | CAM-B3LYP |

| Second Hyperpolarizability (γ) | 11.88 | B3LYP |

Industrial and Pharmaceutical Relevance

Scalable Synthesis

American Elements reports bulk production capabilities for this compound, offering custom synthesis in ultra-high purity (99.999%) for specialized applications. Packaging options include 5-gallon pails and 1-ton super sacks, ensuring compatibility with industrial workflows.

化学反应分析

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

There appears to be limited information available regarding the applications of "1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one." The search results primarily provide data about the properties, synthesis, and potential uses of similar compounds, but not specifically for this exact molecule. However, based on the information available for similar compounds, we can infer some potential applications in scientific research.

Note: It is important to consider that the following information is based on extrapolations from related compounds and may not directly apply to "this compound."

Potential Scientific Research Applications

Given that "this compound" is a derivative of chalcone, it may share some applications with other chalcones. Chalcones, which feature two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, are known for their diverse biological activities. Therefore, "this compound" may be useful in the following areas:

- Organic Synthesis: As a building block for synthesizing more complex organic molecules. Its structure allows for various functionalization reactions.

- Drug Development: For creating therapeutic agents due to its ability to interact with biological targets.

- Material Science: In the development of materials with specific optical and electronic properties, as well as in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, where it may act as an antioxidant or pro-oxidant depending on the context. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

- Molecular Formula : C₁₁H₁₁FOS₂.

- Molecular Weight : 242.33 g/mol .

- Key Differences : The 4-fluorophenyl substituent introduces electronegativity, enhancing dipole interactions compared to the methyl group in the target compound. This may improve solubility in polar solvents and alter reactivity in nucleophilic additions.

1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

- CAS : 552298-97-2.

- Molecular Formula : C₁₁H₁₁FOS₂.

- Applications : Used in fluorescence probe development due to fluorine’s electron-withdrawing effects, which stabilize excited states .

1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

- Molecular Formula : C₁₃H₁₆OS₂.

Core Structural Modifications

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

- Molecular Formula : C₁₁H₁₂OS₂.

- Molecular Weight : 224.34 g/mol.

- Physical Properties : Melting point = 95°C (hexane), boiling point = 336.3°C (predicted).

- Applications : Intermediate in organic synthesis; lacks the methyl group on the phenyl ring, reducing steric hindrance for reactions at the carbonyl group .

Pyridine-Based Analogs

Comparative Data Table

Research Findings and Functional Insights

Reactivity and Stability

- Methylsulfanyl Groups : Enhance thermal stability and serve as leaving groups in nucleophilic substitutions. Oxidation of SCH₃ to sulfoxide (SOCH₃) or sulfone (SO₂CH₃) derivatives is a common pathway, as seen in trifluoromethylphenyl analogs .

- Electronic Effects : Fluorine substituents increase electrophilicity at the carbonyl carbon, accelerating reactions with amines or hydrazines .

Crystallographic and Solid-State Properties

- Chalcone Derivatives : Analogs like (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing packing efficiency and mechanical properties . The target compound’s 2-methyl group may induce steric hindrance, reducing crystallinity compared to planar derivatives.

生物活性

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, also known by its CAS number 56944-66-2, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's synthesis, biological evaluations, and therapeutic implications, supported by data tables and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄OS₂ |

| Molecular Weight | 238.37 g/mol |

| MDL No. | MFCD08703718 |

| IUPAC Name | This compound |

| Appearance | Powder |

| Boiling Point | 362.2 °C |

| Density | 1.145 g/cm³ |

Synthesis and Characterization

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In particular, it has been evaluated for its cytotoxic effects against various cancer cell lines:

- MDA-MB-231 (Breast Cancer) : The compound demonstrated significant growth inhibition with an IC₅₀ value ranging from 2.43 to 7.84 μM.

- HepG2 (Liver Cancer) : Similar activity was observed with IC₅₀ values between 4.98 and 14.65 μM.

These results suggest that this compound may act as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and disruption of microtubule assembly:

- Apoptosis Induction : Studies indicated that the compound could enhance caspase-3 activity significantly at concentrations as low as 10 μM.

- Cell Cycle Arrest : Analysis revealed that treatment with this compound leads to morphological changes in cancer cells, indicating a potential for inducing cell cycle arrest.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Study on Mice Models : In a recent study involving mice models implanted with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.

- Comparative Analysis with Existing Drugs : When compared to standard chemotherapy agents, this compound showed superior selectivity towards cancer cells over non-cancerous cells .

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : Methylsulfanyl groups (δ ~2.5 ppm for –SCH₃) and enone protons (δ ~7.5-8.0 ppm for conjugated double bond) are diagnostic .

- IR spectroscopy : Strong C=O stretch (~1650 cm⁻¹) and C=S vibrations (~650 cm⁻¹) confirm core functionality .

- UV-Vis : π→π* transitions (λₘₐₓ ~300-350 nm) indicate conjugation extent, useful for comparing electronic effects of substituents .

How do substituents influence the compound’s nonlinear optical (NLO) properties?

Q. Advanced Research Focus

- Methylsulfanyl groups : Electron-donating sulfur atoms enhance intramolecular charge transfer (ICT), increasing hyperpolarizability (β). Comparable chalcones show β values ~185× higher than non-thioether analogs .

- 2-Methylphenyl group : Steric effects reduce π-orbital overlap, potentially lowering NLO efficiency. Computational modeling (e.g., DFT) quantifies substituent contributions to polarizability .

What computational methods model the electronic structure and reactivity of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Mechanics : Correlates mechanical properties (e.g., Young’s modulus) with substituent-induced rigidity, validated via SCXRD data .

- TD-DFT : Simulates UV-Vis spectra to benchmark experimental λₘₐₓ values and ICT efficiency .

How do hydrogen bonding and crystal packing affect solid-state stability?

Q. Advanced Research Focus

- Graph-set analysis : Etter’s rules classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing trends .

- Thermal stability : Stronger H-bond networks (e.g., C–H⋯O vs. van der Waals) correlate with higher melting points. TGA/DSC data validate stability under thermal stress .

How can contradictions in biological activity data be resolved across studies?

Q. Advanced Research Focus

- Structure-activity relationship (SAR) : Compare bioactivity of analogs (e.g., bromo vs. methylsulfanyl substituents) to isolate functional group effects .

- Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), solvent (DMSO concentration), and exposure time to minimize variability .

How does the α,β-unsaturated ketone moiety influence nucleophilic addition reactivity?

Q. Advanced Research Focus

- Kinetic studies : Monitor reaction progress (e.g., with thiols or amines) via UV-Vis or LC-MS. Chalcones undergo regioselective 1,4-additions under basic conditions .

- Electron-deficient enone : Electron-withdrawing groups (e.g., –SO₂CH₃) increase electrophilicity, accelerating nucleophilic attack rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。